2-[(4-Bromophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a dihydropurinoimidazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Coupling Reaction: The bromophenyl intermediate is then coupled with a dimethylphenyl derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Cyclization: The coupled product undergoes cyclization to form the dihydropurinoimidazole core. This step may involve the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 2-[(4-Fluorophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 2-[(4-Methylphenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Uniqueness
The uniqueness of 2-[(4-Bromophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione lies in its bromophenyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
Molecular Formula |
C23H22BrN5O2 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22BrN5O2/c1-14-4-9-18(12-15(14)2)27-10-11-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-5-7-17(24)8-6-16/h4-9,12H,10-11,13H2,1-3H3 |
InChI Key |
RAFKKLJHOPLXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.